molecular formula C14H23NO4 B2823778 Tert-butyl (3E)-3-(1-ethoxy-1-oxopropan-2-ylidene)pyrrolidine-1-carboxylate CAS No. 2154468-78-5

Tert-butyl (3E)-3-(1-ethoxy-1-oxopropan-2-ylidene)pyrrolidine-1-carboxylate

Cat. No. B2823778
CAS RN: 2154468-78-5
M. Wt: 269.341
InChI Key: YIJDOLMVKGCNSM-ZHACJKMWSA-N
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Description

“Tert-butyl (3E)-3-(1-ethoxy-1-oxopropan-2-ylidene)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2154468-78-5 . Its molecular weight is 269.34 . It is typically stored at room temperature and appears as an oil .

Safety Information The safety information available indicates that it has some hazards associated with it. The GHS pictograms indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Scientific Research Applications

  • Free Radical Scavengers and DNA Damage Repair : N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide (PBNC) are synthesized to modulate ethoxyquin genotoxicity, showing their potential as free radical scavengers and their role in DNA damage repair in human lymphocytes (Skolimowski et al., 2010).

  • Synthesis of 5-Substituted Pyrroles : The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, when reacted with singlet oxygen, produces a peroxidic intermediate that can be used to synthesize 5-substituted pyrroles, including precursors of prodigiosin (Wasserman et al., 2004).

  • Enantioselective Nitrile Anion Cyclization : A method for asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization is developed, demonstrating the practicality of synthesizing complex chiral pyrrolidines (Chung et al., 2005).

  • Supramolecular Arrangement in Oxopyrrolidine Analogues : A study on the crystal structure and supramolecular arrangement of oxopyrrolidine analogues, highlighting the role of weak intermolecular interactions in controlling molecular conformation and assembly (Samipillai et al., 2016).

  • Macrocyclic Tyk2 Inhibitors Synthesis : An efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates is reported, showcasing its application in developing novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

  • Anti-inflammatory Activities : The synthesis and evaluation of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones as anti-inflammatory agents, demonstrating their potential as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

properties

IUPAC Name

tert-butyl (3E)-3-(1-ethoxy-1-oxopropan-2-ylidene)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-6-18-12(16)10(2)11-7-8-15(9-11)13(17)19-14(3,4)5/h6-9H2,1-5H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJDOLMVKGCNSM-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCN(C1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/1\CCN(C1)C(=O)OC(C)(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3E)-3-(1-ethoxy-1-oxopropan-2-ylidene)pyrrolidine-1-carboxylate

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